Nitric acid trimethylsilyl ester

Description

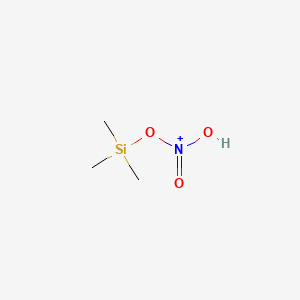

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-oxo-trimethylsilyloxyazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3Si/c1-8(2,3)7-4(5)6/h1-3H3,(H,5,6)/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZLAZHKOPRSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[N+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3Si+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of Nitric Acid Trimethylsilyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nitric acid trimethylsilyl ester, also known as trimethylsilyl nitrate ((CH₃)₃SiONO₂), is a versatile and highly reactive reagent in modern organic synthesis. Its utility as a powerful nitrating agent under non-aqueous and often mild conditions has made it an invaluable tool for the introduction of the nitro group into a wide range of organic molecules, a critical transformation in the synthesis of many pharmaceuticals and energetic materials. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and applications of trimethylsilyl nitrate, with a focus on practical, field-proven insights for laboratory and process development settings. Detailed experimental protocols, safety considerations, and characterization data are presented to equip researchers with the knowledge to effectively and safely utilize this potent reagent.

Introduction: The Significance of Trimethylsilyl Nitrate in Organic Synthesis

The introduction of a nitro moiety into an organic framework is a fundamental transformation in synthetic chemistry. Nitro-containing compounds are key intermediates in the pharmaceutical industry, serving as precursors to amines, which are ubiquitous in drug molecules.[1] They are also integral to the development of energetic materials. Traditional nitration methods often rely on harsh and corrosive reagents like mixed nitric and sulfuric acids, which can be incompatible with sensitive functional groups and pose significant environmental and safety challenges.

Trimethylsilyl nitrate has emerged as a superior alternative in many applications. It functions as an anhydrous source of the nitronium ion (NO₂⁺) or its equivalent, enabling nitrations to be carried out in organic solvents under controlled conditions.[2][3] This allows for greater functional group tolerance and, in some cases, unique selectivity compared to classical methods. The trimethylsilyl group also acts as a convenient protecting group for various functionalities, further expanding its synthetic utility.[4] This guide will delve into the primary methods for the preparation of this reagent, its mechanistic intricacies, and its diverse applications in contemporary organic synthesis.

Synthesis of this compound: Core Methodologies

There are two principal and well-established methods for the synthesis of trimethylsilyl nitrate. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.

From Chlorotrimethylsilane and Silver Nitrate: A Precipitation-Driven Reaction

This is the most common and straightforward method for the laboratory-scale synthesis of trimethylsilyl nitrate. The reaction is driven by the precipitation of insoluble silver chloride (AgCl), which shifts the equilibrium towards the formation of the desired product.[2]

The reaction proceeds via a simple metathesis reaction between chlorotrimethylsilane and silver nitrate. The high lattice energy of silver chloride provides the thermodynamic driving force for the reaction. The choice of solvent is critical; an aprotic solvent like acetonitrile is often used to solubilize the reactants while allowing for the effective precipitation of silver chloride.[2]

Caption: Reaction of Chlorotrimethylsilane with Silver Nitrate.

Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn.[5][6]

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Finely powdered and dried silver nitrate (AgNO₃) is added to the reaction flask. Anhydrous acetonitrile (CH₃CN) is then added to form a suspension.

-

Reaction: Chlorotrimethylsilane ((CH₃)₃SiCl) is added dropwise to the stirred suspension of silver nitrate in acetonitrile at room temperature.[2]

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for several hours. The formation of a dense white precipitate of silver chloride indicates the progress of the reaction. Upon completion, the reaction mixture is filtered under a nitrogen atmosphere to remove the silver chloride precipitate.

-

Isolation and Storage: The filtrate, which is a solution of trimethylsilyl nitrate in acetonitrile, can be used directly for subsequent reactions. Alternatively, the solvent can be carefully removed under reduced pressure to yield the neat trimethylsilyl nitrate. The product is highly moisture-sensitive and should be stored under an inert atmosphere at a low temperature.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Silver Nitrate (AgNO₃) | 169.87 | 1.0 eq | 1.0 |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | 108.64 | 1.0-1.1 eq | 1.0-1.1 |

| Acetonitrile (CH₃CN) | 41.05 | Solvent | - |

Table 1: Typical Reagent Quantities for Synthesis from Chlorotrimethylsilane and Silver Nitrate.

From Dinitrogen Pentoxide and Trimethylsilyl Ethers: A "Clean" Nitration Approach

This method offers an alternative route to trimethylsilyl nitrate, particularly in the context of "clean" nitration chemistry, as it avoids the use of metal salts.[7] The reaction involves the cleavage of a silicon-oxygen bond in a trimethylsilyl ether by dinitrogen pentoxide (N₂O₅).

Dinitrogen pentoxide acts as a potent electrophilic nitrating agent. In an aprotic solvent, it can react with a trimethylsilyl ether, leading to the formation of trimethylsilyl nitrate and a nitrate ester of the corresponding alcohol.[7][8]

Caption: Synthesis of Trimethylsilyl Nitrate from a Trimethylsilyl Ether and Dinitrogen Pentoxide.

Caution: Dinitrogen pentoxide is a powerful oxidizing agent and can be explosive. This procedure should only be performed by experienced chemists with appropriate safety precautions in place.[9]

-

Apparatus and Reagent Preparation: A solution of dinitrogen pentoxide in a dry, inert solvent (e.g., dichloromethane) is prepared. The reaction is carried out in a flame-dried, three-necked flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

-

Reaction: The solution of dinitrogen pentoxide is cooled to a low temperature (typically -78 °C). A solution of the trimethylsilyl ether in the same solvent is then added dropwise with vigorous stirring, maintaining the low temperature.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The solvent and any volatile byproducts are removed under reduced pressure to yield the crude trimethylsilyl nitrate. Further purification may be achieved by distillation under reduced pressure.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Trimethylsilyl Ether (R-O-Si(CH₃)₃) | Varies | 1.0 eq | 1.0 |

| Dinitrogen Pentoxide (N₂O₅) | 108.01 | 1.0-1.2 eq | 1.0-1.2 |

| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent | - |

Table 2: Typical Reagent Quantities for Synthesis from Dinitrogen Pentoxide.

Applications in Organic Synthesis

Trimethylsilyl nitrate is a versatile reagent with a broad range of applications, primarily centered around its ability to act as a nitrating agent.[3]

Nitration of Aromatic and Heteroaromatic Compounds

One of the primary applications of trimethylsilyl nitrate is the nitration of aromatic and heteroaromatic rings. This can often be achieved under milder conditions than traditional mixed-acid nitration, leading to improved yields and selectivity, especially for sensitive substrates.[10]

Synthesis of Nitroalkanes and Nitroalkenes

Trimethylsilyl nitrate can be used for the nitration of alkenes and other unsaturated systems to produce nitroalkanes and nitroalkenes, which are valuable synthetic intermediates.[3]

Synthesis of Heterocyclic Compounds

The reaction of silyl nitronates, which can be prepared in situ from nitroalkanes and a silylating agent, with various electrophiles and dienophiles provides a powerful route to a variety of heterocyclic compounds, including isoxazolidines and isoxazolines.[11]

Role in Pharmaceutical Synthesis

The introduction of a nitro group is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). The mild and selective nature of trimethylsilyl nitrate makes it an attractive reagent in drug development, where complex molecules with multiple functional groups are common.[12][13][14] For example, it can be employed in the synthesis of nitro-substituted precursors for APIs containing aniline or other nitrogen-containing moieties.

Characterization of Trimethylsilyl Nitrate

The characterization of trimethylsilyl nitrate is crucial to confirm its identity and purity. The following spectroscopic techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sharp singlet in the upfield region (typically around 0.3-0.5 ppm) corresponding to the nine equivalent protons of the trimethylsilyl group.

-

¹³C NMR: A single resonance for the methyl carbons of the trimethylsilyl group.

-

²⁹Si NMR: A characteristic chemical shift for the silicon atom, which is sensitive to its chemical environment.[15][16][17] The chemical shift for trimethylsilyl nitrate is expected to be in the range typical for tetracoordinate silicon bonded to one oxygen and three carbon atoms.

-

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the N-O stretching vibrations of the nitrate group (typically in the regions of 1600-1640 cm⁻¹ and 1250-1300 cm⁻¹) and the Si-O bond.

Safety, Handling, and Storage

Trimethylsilyl nitrate is a reactive and moisture-sensitive compound that requires careful handling.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[18] Avoid contact with skin and eyes, and prevent inhalation of vapors. Use of appropriate personal protective equipment, including safety goggles, chemically resistant gloves, and a lab coat, is mandatory.[5][6]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. It is recommended to store it in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and bases.

-

Decomposition: Trimethylsilyl nitrate can decompose upon exposure to moisture, releasing nitric acid. Thermal decomposition may also occur at elevated temperatures, potentially leading to the formation of nitrogen oxides.[19][20]

Conclusion

This compound is a powerful and versatile reagent that has carved a significant niche in modern organic synthesis. Its ability to serve as an anhydrous and often mild nitrating agent provides distinct advantages over traditional methods, particularly for complex and sensitive substrates encountered in pharmaceutical and materials science research. The synthetic methods detailed in this guide, primarily the reaction of chlorotrimethylsilane with silver nitrate and the use of dinitrogen pentoxide, offer reliable routes to this valuable compound. By understanding the underlying reaction mechanisms, adhering to the outlined experimental protocols, and observing the necessary safety precautions, researchers can effectively harness the synthetic potential of trimethylsilyl nitrate to advance their scientific endeavors.

References

-

Sharma, S. C., & Torssell, K. (n.d.). Silyl Nitronates in Organic Synthesis. Routes to Heterocycles. Acta Chemica Scandinavica. Retrieved from [Link]

-

SAFETY DATA SHEET - Trimethylsilane. (2015, June 25). Airgas. Retrieved from [Link]

-

tris(trimethylsilyl)silane. (n.d.). Organic Syntheses. Retrieved from [Link]

-

SAFETY DATA SHEET - Trimellitate plasticizer. (2015, July 24). Chem Service. Retrieved from [Link]

-

Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general? (2004, March 8). Sciencemadness Discussion Board. Retrieved from [Link]

-

Mathew, T., et al. (n.d.). Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transformations. Request PDF. Retrieved from [Link]

-

Millar, R. W., & Philbin, S. P. (n.d.). Novel Syntheses of Nitramines and Nitrate Esters by Nitrodesilylation Reactions using Dinitrogen Pentoxide. LSBU Open Research. Retrieved from [Link]

-

Thermal decomposition of nitrate esters. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). Chemical Reviews - ACS Publications. Retrieved from [Link]

-

(PDF) 29Si N M R spectroscopy of trimethylsilyl tags. (n.d.). Academia.edu. Retrieved from [Link]

-

Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]. (n.d.). MDPI. Retrieved from [Link]

-

(29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Mohammed, A. H. A., & Nagendrappa, G. (n.d.). Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Indian Academy of Sciences. Retrieved from [Link]

-

Experiments - Synthesis of triacetoxymethylsilane. (n.d.). Didaktik der Chemie. Retrieved from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

-

(PDF) ChemInform Abstract: Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Stabilization of reactive rare earth alkyl complexes through mechanistic studies. (2024, November 25). PMC - NIH. Retrieved from [Link]

-

(PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019, May 14). ResearchGate. Retrieved from [Link]

-

Thermal Decomposition of Group 2 Nitrates & Carbonates. (2025, June 19). Save My Exams. Retrieved from [Link]

-

Synthetic Studies of Dinitrogen Pentoxide (N2O5). (2026, January 15). DTIC. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved from [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). LinkedIn. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC. Retrieved from [Link]

-

Thermal stability of group 2 nitrates. (n.d.). RSC Education. Retrieved from [Link]

-

Synthesis of Triacetoxymethylsilane. (n.d.). Didaktik der Chemie. Retrieved from [Link]

-

Trimethylsilyl (TMS) Definition, Structure & Protecting Groups. (n.d.). Study.com. Retrieved from [Link]

Sources

- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jelsciences.com [jelsciences.com]

- 13. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. airgas.com [airgas.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. savemyexams.com [savemyexams.com]

- 20. issr.edu.kh [issr.edu.kh]

An In-depth Technical Guide to CAS Number 18026-82-9: Elucidating its Core Scientific Profile

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The foundation of any robust scientific exploration is the precise identification of the substance . In the realm of chemical and pharmaceutical sciences, the Chemical Abstracts Service (CAS) Registry Number is an indispensable tool for such identification. It is with this principle of scientific integrity in mind that we must preface this guide with a critical clarification.

Despite a comprehensive and rigorous search across multiple authoritative chemical and scientific databases, a definitive and verifiable identification for the compound corresponding to CAS number 18026-82-9 could not be established. Information that is often readily available, such as a specific IUPAC name, molecular structure, and consistent safety data, remains elusive for this particular identifier.

Therefore, this document will serve as a guide to the process of investigating a chemical entity for research and development, using the inquiry into CAS number 18026-82-9 as a case study. We will outline the critical data points that are necessary for a complete scientific profile and the methodologies to obtain them, thereby providing a framework for your own investigations into novel or uncharacterized compounds.

Part 1: The Foundational Pillar - Definitive Chemical Identification

The journey of drug discovery and development begins with a singular, unambiguous starting point: the identity of the molecule. For any given CAS number, a researcher must be able to ascertain the following with confidence:

-

IUPAC Name: The systematic name that describes the chemical structure according to the rules of the International Union of Pure and Applied Chemistry.

-

Synonyms: Common or trade names by which the compound may be known.

-

Molecular Formula and Structure: The elemental composition and the two- or three-dimensional arrangement of atoms.

In the case of CAS number 18026-82-9, our investigation revealed conflicting or absent information across these fundamental identifiers. This ambiguity precludes any further meaningful scientific discussion.

Part 2: The Core Scientific Profile - A Methodological Approach

Assuming a chemical entity has been successfully identified, the next phase of investigation involves building a comprehensive scientific profile. This profile is essential for understanding the compound's potential as a therapeutic agent and for designing safe and effective experiments.

Physicochemical Properties: The Basis of Behavior

A thorough understanding of a compound's physical and chemical properties is paramount. These properties dictate its solubility, stability, and how it will behave in biological systems. Key parameters to be determined are summarized in the table below.

| Property | Significance in Drug Development |

| Molecular Weight | Influences diffusion, bioavailability, and formulation. |

| Melting Point/Boiling Point | Indicates purity and provides information on physical state. |

| Solubility | Critical for formulation, administration, and absorption. |

| pKa | Determines the ionization state at physiological pH, affecting absorption and distribution. |

| LogP/LogD | Predicts lipophilicity and the ability to cross biological membranes. |

Mechanism of Action: Unraveling the Biological Pathway

For a drug development professional, understanding how a compound exerts its effects at a molecular level is the ultimate goal. This involves identifying the biological target (e.g., an enzyme, receptor, or ion channel) and elucidating the downstream signaling cascade.

Hypothetical Signaling Pathway Investigation Workflow

Below is a generalized workflow for investigating the mechanism of action of a novel compound.

Caption: A generalized workflow for elucidating the mechanism of action.

Experimental Protocols: From Benchtop to Preclinical

Reproducible and well-documented experimental protocols are the bedrock of scientific progress. For a compound under investigation, detailed step-by-step methodologies are required for its synthesis, purification, and application in biological assays.

Example: General Protocol for Cell-Based Assay

-

Cell Culture: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Endpoint: Measure the desired biological endpoint (e.g., cell viability using an MTT assay, protein expression via immunofluorescence).

-

Data Analysis: Analyze the data to determine the compound's effect, such as an IC₅₀ value.

Safety and Toxicology: A Non-Negotiable Prerequisite

A comprehensive safety profile is essential before any compound can be considered for further development. This includes assessing its potential for cytotoxicity, genotoxicity, and other adverse effects.

Key Toxicological Assessments:

-

In Vitro Cytotoxicity: Determining the concentration at which the compound is toxic to cells.

-

Ames Test: Assessing the mutagenic potential of the compound.

-

Hepatotoxicity and Cardiotoxicity Assays: Evaluating potential damage to the liver and heart.

Conclusion: The Path Forward in Chemical Investigation

While the definitive identity of CAS number 18026-82-9 remains unconfirmed, the principles and methodologies outlined in this guide provide a robust framework for the scientific investigation of any chemical compound. The rigorous and systematic approach to identification, characterization, and biological evaluation is fundamental to the integrity and success of research and drug development. We encourage the scientific community to prioritize definitive substance identification as the first and most critical step in any new avenue of research.

References

Due to the inability to definitively identify the chemical compound associated with CAS number 18026-82-9, a specific reference list cannot be compiled. Researchers are directed to authoritative chemical databases such as the Chemical Abstracts Service (CAS) Registry, PubChem, and ChemSpider for substance identification. For methodologies and protocols, seminal textbooks and peer-reviewed journals in the fields of medicinal chemistry, pharmacology, and cell biology are recommended.

An In-depth Technical Guide to the Structure of Nitric Acid Trimethylsilyl Ester

Abstract

Nitric acid trimethylsilyl ester, also known as trimethylsilyl nitrate ((CH₃)₃SiONO₂), is a versatile and reactive organosilicon compound with significant applications in organic synthesis, primarily as a potent nitrating agent. Its utility stems from the unique interplay between the bulky, lipophilic trimethylsilyl group and the reactive nitrate moiety. This guide provides a comprehensive technical overview of the structure of trimethylsilyl nitrate, synthesizing available experimental data with theoretical insights. We will delve into its molecular geometry, spectroscopic signature, reactivity profile, and essential safety considerations for its handling and use in a research and development setting.

Introduction: The Significance of Trimethylsilyl Nitrate in Modern Synthesis

The introduction of the trimethylsilyl (TMS) group into a molecule can dramatically alter its physical and chemical properties.[1] This functional group, consisting of three methyl groups bonded to a central silicon atom, imparts increased volatility, thermal stability, and solubility in nonpolar organic solvents.[1] In the context of nitric acid, the formation of its trimethylsilyl ester creates a non-aqueous source of a potent electrophile, enabling a range of nitration reactions under milder and more selective conditions compared to traditional methods that employ mixed acids.

Trimethylsilyl nitrate has proven particularly effective in the ipso-nitration of various aromatic and heteroaromatic systems, where a nitro group displaces a pre-existing substituent, often a carboxyl or boronic acid group.[2] This reactivity profile makes it a valuable tool for the late-stage functionalization of complex molecules in drug discovery and materials science. Understanding the intricate details of its structure is paramount to harnessing its full synthetic potential and ensuring its safe and effective application.

Molecular Structure and Bonding

Inferred Molecular Geometry

The structure of trimethylsilyl nitrate consists of a central silicon atom tetrahedrally bonded to three methyl groups and an oxygen atom of the nitrate group. The nitrate moiety itself is expected to be largely planar.

-

The Trimethylsilyl Group: The Si(CH₃)₃ fragment will adopt a standard tetrahedral geometry around the silicon atom, with C-Si-C bond angles close to the ideal 109.5°. The Si-C bond lengths are anticipated to be in the range of 1.86-1.88 Å, typical for such compounds.

-

The Si-O-N Linkage: The connection between the trimethylsilyl group and the nitrate is through a Si-O single bond. The geometry around this bridging oxygen atom is likely bent.

-

The Nitrate Group: The -ONO₂ fragment is predicted to be planar or nearly planar. The bonding within the nitrate group is delocalized, resulting in N-O bond lengths that are intermediate between single and double bonds.

A diagram illustrating the inferred molecular structure is presented below.

Caption: Inferred molecular structure of trimethylsilyl nitrate.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of trimethylsilyl nitrate. The following sections detail the expected spectroscopic features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be dominated by a sharp, intense singlet corresponding to the nine equivalent protons of the three methyl groups. This signal typically appears in the upfield region, generally between δ 0.2 and 0.5 ppm.[3] The exact chemical shift can be influenced by the solvent and the electronic nature of the nitrate group.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the three equivalent methyl carbons, also in the upfield region, typically between δ 0 and 2 ppm.[3]

-

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds.[4][5] The chemical shift of the silicon nucleus in trimethylsilyl nitrate is expected to be sensitive to the electronegativity of the nitrate group. Based on data for related compounds, the ²⁹Si chemical shift is predicted to be in the range of δ +20 to +40 ppm.[6]

Table 1: Predicted NMR Spectroscopic Data for Trimethylsilyl Nitrate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 0.2 - 0.5 | Singlet |

| ¹³C | 0 - 2 | Singlet |

| ²⁹Si | +20 - +40 | Singlet |

2.2.2. Infrared (IR) Spectroscopy

The infrared spectrum of trimethylsilyl nitrate will display characteristic absorption bands for both the trimethylsilyl group and the nitrate moiety.

-

Trimethylsilyl Group Vibrations:

-

Si-C symmetric stretching: ~690-760 cm⁻¹

-

Si-C asymmetric stretching: ~780-850 cm⁻¹

-

CH₃ symmetric deformation (umbrella mode): ~1250 cm⁻¹

-

CH₃ asymmetric deformation: ~1410 cm⁻¹

-

-

Nitrate Group Vibrations:

-

NO₂ asymmetric stretching: ~1600-1640 cm⁻¹ (strong)

-

NO₂ symmetric stretching: ~1250-1290 cm⁻¹ (strong)

-

N-O stretching: ~850-900 cm⁻¹ (weaker)

-

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For trimethylsilyl nitrate, under electron ionization (EI), the following characteristic fragments are expected:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is anticipated due to the lability of the Si-O and O-N bonds.

-

[M - CH₃]⁺: Loss of a methyl radical is a very common fragmentation pathway for trimethylsilyl compounds, leading to a prominent peak at m/z = M - 15.[7]

-

[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z = 73 is a characteristic and often the base peak in the mass spectra of TMS-containing molecules.[8][9]

-

Other Fragments: Fragments corresponding to the loss of the nitro group ([M - NO₂]⁺) and further fragmentation of the trimethylsilyl group are also possible.

Synthesis of Trimethylsilyl Nitrate: A Validated Protocol

The most common and reliable method for the laboratory-scale synthesis of trimethylsilyl nitrate involves the reaction of chlorotrimethylsilane with silver nitrate. The precipitation of silver chloride drives the reaction to completion.

Experimental Protocol

Materials:

-

Chlorotrimethylsilane ((CH₃)₃SiCl), freshly distilled

-

Silver nitrate (AgNO₃), dried under vacuum

-

Anhydrous acetonitrile (CH₃CN) or other inert solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add finely powdered and dried silver nitrate.

-

Add anhydrous acetonitrile to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add freshly distilled chlorotrimethylsilane to the stirred slurry via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours under a nitrogen atmosphere.

-

The formation of a white precipitate of silver chloride will be observed.

-

Filter the reaction mixture under an inert atmosphere to remove the silver chloride precipitate.

-

The resulting filtrate is a solution of trimethylsilyl nitrate in the chosen solvent. This solution can be used directly for subsequent reactions.

Note: Trimethylsilyl nitrate is sensitive to moisture and should be prepared and handled under anhydrous conditions.

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]

- 6. pascal-man.com [pascal-man.com]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Trimethylsilyl Nitrate: A Technical Guide to Stability and Storage for the Research Professional

Introduction: The Dual Nature of a Powerful Reagent

Trimethylsilyl nitrate ((CH₃)₃SiNO₃) is a potent and versatile reagent in organic synthesis, primarily utilized for nitration reactions.[1][2] Its utility stems from the electrophilic nature of the nitro group and the lability of the silicon-oxygen bond, facilitating the transfer of the nitro moiety to a variety of substrates. However, the very reactivity that makes it a valuable synthetic tool also renders it susceptible to decomposition, necessitating a thorough understanding of its stability and appropriate handling and storage protocols. This guide provides an in-depth examination of the factors governing the stability of trimethylsilyl nitrate, outlines best practices for its storage, and offers detailed protocols for its safe handling to ensure its integrity and the safety of laboratory personnel. While specific stability data for trimethylsilyl nitrate is not extensively published, this guide synthesizes information from related silyl compounds and nitrate esters to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of trimethylsilyl nitrate is essential for its safe and effective use.

| Property | Value/Description | Citation |

| Molecular Formula | C₃H₉NO₃Si | N/A |

| Molecular Weight | 135.20 g/mol | N/A |

| Appearance | Likely a volatile liquid | [3][4] |

| Reactivity | Highly reactive nitrating agent | [1][2] |

| Synthesis | Reaction of chlorotrimethylsilane with silver nitrate | [1] |

Stability and Decomposition: A Cautious Approach

The stability of trimethylsilyl nitrate is a critical consideration for its use in synthesis. While specific kinetic data for its decomposition is scarce in the literature, its chemical structure suggests two primary pathways of degradation: hydrolysis and thermal decomposition. The presence of a silicon-oxygen bond makes it susceptible to cleavage by water, a common characteristic of many silyl ethers and related compounds.[5][6] Furthermore, as a nitrate ester, it is expected to be sensitive to heat.[7][8][9]

Hydrolytic Instability: The Pervasive Threat of Moisture

The Si-O bond in trimethylsilyl compounds is known to be susceptible to hydrolysis, and this is a major pathway for the degradation of trimethylsilyl nitrate.[3][4] Exposure to even trace amounts of moisture can lead to its rapid decomposition.

Mechanism of Hydrolysis:

The hydrolysis of trimethylsilyl nitrate is catalyzed by both acid and base. The reaction proceeds via nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-O bond and the formation of trimethylsilanol and nitric acid.

Caption: Proposed hydrolytic decomposition pathway of trimethylsilyl nitrate.

Consequences of Hydrolysis:

-

Loss of Reagent Potency: The decomposition of trimethylsilyl nitrate leads to a decrease in its effective concentration, resulting in lower yields or incomplete reactions.

-

Formation of Corrosive Byproducts: The generation of nitric acid can lead to the corrosion of equipment and may catalyze further decomposition of the reagent and other sensitive materials in the reaction mixture.

Thermal Decomposition: The Impact of Heat

Nitrate esters are known to be thermally labile, and trimethylsilyl nitrate is expected to follow this trend.[7][8][9] While the exact decomposition temperature is not well-documented, it is prudent to assume that it is sensitive to elevated temperatures. The thermal decomposition of related organosilicon compounds often involves the cleavage of silicon-carbon and silicon-oxygen bonds.[10]

Potential Decomposition Products:

Upon heating, trimethylsilyl nitrate may decompose to form a variety of products, including:

-

Nitrogen oxides (NOx)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Other volatile silicon-containing species

The formation of gaseous NOx can lead to a pressure buildup in sealed containers, creating a significant safety hazard.

Recommended Storage and Handling Protocols

Given the reactive and unstable nature of trimethylsilyl nitrate, strict adherence to proper storage and handling procedures is paramount to maintain its integrity and ensure a safe working environment. The following protocols are based on best practices for handling other moisture- and air-sensitive silylating agents and reactive chemicals.[3][11][12][13]

Storage Conditions

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Store in a refrigerator or freezer (below 6 °C). | To minimize thermal decomposition.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture.[3][14] |

| Container | Use a tightly sealed, dry glass container (e.g., an amber bottle with a PTFE-lined cap). | To protect from moisture and light. Ground-glass stoppers should be avoided.[15] |

| Incompatible Materials | Store away from acids, bases, oxidizing agents, and water. | To prevent accelerated decomposition and potentially violent reactions.[4][16][17] |

| Labeling | Clearly label with the chemical name, date received, and date opened. | To track the age of the reagent and ensure timely use. |

Safe Handling Workflow

The following step-by-step protocol should be followed when handling trimethylsilyl nitrate:

-

Preparation:

-

Inert Atmosphere Transfer:

-

Reaction Quenching and Workup:

-

Quench reactions carefully, preferably with a non-aqueous solvent first, before introducing any aqueous solutions.

-

If an aqueous workup is unavoidable, perform it quickly with cold, deoxygenated water and immediately extract the product into an organic solvent.

-

-

Waste Disposal:

-

Quench any excess reagent by slowly adding it to a stirred, cooled solution of a suitable quenching agent (e.g., isopropanol).

-

Dispose of all chemical waste in accordance with institutional and local regulations.[3]

-

Caption: A logical workflow for the safe handling of trimethylsilyl nitrate.

Safety Considerations: Mitigating Risks

Handling trimethylsilyl nitrate requires a proactive approach to safety.

-

Inhalation: Vapors are likely to be irritating to the respiratory tract. Always handle in a fume hood.[16]

-

Skin and Eye Contact: The compound and its hydrolysis products (nitric acid) can cause severe burns.[4][16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Fire and Explosion: While not explicitly documented for trimethylsilyl nitrate, related reactive silyl compounds can be flammable.[4][17] Keep away from heat, sparks, and open flames. The potential for pressure buildup due to thermal decomposition in a sealed container presents an explosion risk.

Conclusion: A Powerful Tool Requiring Respect

Trimethylsilyl nitrate is a valuable reagent for synthetic chemists, but its inherent instability demands careful and informed handling. By understanding its susceptibility to hydrolysis and thermal decomposition, and by rigorously adhering to the storage and handling protocols outlined in this guide, researchers can safely and effectively harness its synthetic potential. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of successful and responsible research.

References

-

Silikal. (n.d.). Information on safety and protection. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - BDCS Silylation Reagent. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Thermal decomposition of nitrate esters. Retrieved from [Link]

-

University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

-

Chamberland, S. (n.d.). SOP Working with Trimethylsilyl azide. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Mathew, T., Gurung, L., Roshandel, S., Munoz, S. B., & Prakash, G. K. S. (n.d.). Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transformations. Synlett. Retrieved from [Link]

-

Isère.gouv.fr. (n.d.). SAFE HANDLING OF SiH SILICONE PRODUCTS. Retrieved from [Link]

-

ScienceOpen. (n.d.). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Potassium Trimethylsilanolate Mediated Hydrolysis of Nitriles to Primary Amides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]

-

ResearchGate. (2011, February 19). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Thermal Decomposition of Group 2 Nitrates and Carbonates | Group 2 | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. Retrieved from [Link]

-

Save My Exams. (2025, June 19). Thermal Decomposition of Group 2 Nitrates & Carbonates (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-nitro-N′-(trimethylsilyl)carbodiimide | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

-

RSC Publishing. (2018, June 10). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Retrieved from [Link]

-

The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2016, December 13). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal decomposition of supported lithium nitrate catalysts. Retrieved from [Link]

-

DTIC. (n.d.). Kinetic Studies and Product Characterization during the Basic Hydrolysis of Glyceryl Nitrate Esters. Retrieved from [Link]

-

DSpace Repository. (n.d.). A study of the thermal decomposition of some metal nitrate hydrates by thermal analysis techniques. Retrieved from [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. chamberlandresearch.com [chamberlandresearch.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. carleton.ca [carleton.ca]

- 14. isere.gouv.fr [isere.gouv.fr]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. silikal.com [silikal.com]

- 19. orgsyn.org [orgsyn.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of Trimethylsilyl Nitrate

This guide provides an in-depth analysis of the spectroscopic data for trimethylsilyl nitrate ((CH₃)₃SiONO₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in the principles of organosilicon chemistry. Furthermore, it provides robust, field-proven protocols for the acquisition of high-quality spectroscopic data for this moisture-sensitive compound, ensuring both accuracy and reproducibility.

Introduction to Trimethylsilyl Nitrate: A Versatile Reagent

Trimethylsilyl nitrate is a reactive silyl ester of nitric acid. It serves as a valuable reagent in organic synthesis, primarily as a nitrating agent and a source of the trimethylsilyl group.[1] Its utility is derived from the lability of the Si-O bond and the electron-withdrawing nature of the nitrate group. A common synthetic route involves the reaction of chlorotrimethylsilane with silver nitrate, precipitating silver chloride and yielding the desired product.[2]

Given its reactivity, particularly its sensitivity to moisture, proper handling and characterization are paramount to ensure its purity and efficacy in subsequent reactions. Spectroscopic methods, namely NMR and IR, are the primary tools for its structural elucidation and quality control.

Core Principles for Spectroscopic Analysis

The interpretation of the NMR and IR spectra of trimethylsilyl nitrate is predicated on understanding the electronic environment of the trimethylsilyl (TMS) group and the vibrational modes of the nitrate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In trimethylsilyl nitrate, all nine protons of the three methyl groups are chemically equivalent due to free rotation around the Si-C bonds. Their chemical shift is influenced by the electronegativity of the substituent attached to the silicon atom.

-

¹³C NMR: Similar to the proton NMR, the carbon-13 NMR spectrum will show a single resonance for the three equivalent methyl carbons. The chemical shift of this signal is also sensitive to the electronic effects of the nitrate group.

-

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment.[3][4] However, it suffers from low natural abundance (4.7%) and often long relaxation times, which can make it a time-consuming experiment.[5] The chemical shift of the silicon nucleus is highly sensitive to its coordination and the nature of its substituents.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[6] For trimethylsilyl nitrate, the key vibrational modes are associated with the (CH₃)₃Si- group and the -ONO₂ group.

-

Trimethylsilyl Group Vibrations: The TMS group has several characteristic vibrations, including symmetric and asymmetric C-H stretching, CH₃ deformation (bending), and Si-C stretching.[7][8]

-

Nitrate Group Vibrations: The nitrate group (covalently bonded) will exhibit characteristic asymmetric and symmetric N-O stretching modes. The frequencies of these vibrations are indicative of the covalent nature of the Si-O-N linkage.

Predicted Spectroscopic Data and Interpretation

NMR Spectroscopy

The electronegative nitrate group is expected to deshield the protons, carbons, and silicon atom of the trimethylsilyl group compared to tetramethylsilane (TMS), where the signals are defined as 0 ppm.[9][10]

Table 1: Predicted NMR Chemical Shifts for Trimethylsilyl Nitrate

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale and Commentary |

| ¹H | Si(CH ₃)₃ | 0.3 - 0.5 | The protons on the methyl groups are deshielded by the adjacent silicon atom, which is bonded to the electronegative nitrate group. This results in a downfield shift from the 0 ppm of TMS. A single, sharp singlet is expected due to the equivalence of all nine protons. |

| ¹³C | Si(C H₃)₃ | 0 - 5 | Similar to the protons, the carbon atoms of the methyl groups are deshielded. A single resonance is anticipated.[11] |

| ²⁹Si | (CH ₃)₃Si ONO₂ | 25 - 35 | The ²⁹Si chemical shift is highly sensitive to the nature of the substituent on the silicon atom. The strongly electron-withdrawing nitrate group will cause a significant downfield shift compared to other silyl ethers or alkylsilanes. |

Infrared (IR) Spectroscopy

The IR spectrum of trimethylsilyl nitrate will be a composite of the vibrations of the trimethylsilyl group and the nitrate group.

Table 2: Predicted IR Vibrational Frequencies for Trimethylsilyl Nitrate

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Commentary |

| ~2960 | Asymmetric C-H stretch | Medium | Characteristic of the methyl groups on the silicon atom. |

| ~2900 | Symmetric C-H stretch | Weak | Characteristic of the methyl groups on the silicon atom. |

| ~1600-1640 | Asymmetric N-O stretch (νas(NO₂)) | Strong | This strong absorption is characteristic of a covalent nitrate group. |

| ~1410-1430 | Symmetric CH₃ deformation | Medium-Strong | Often referred to as the umbrella mode of the methyl groups. |

| ~1250-1260 | Symmetric CH₃ deformation | Strong | A very characteristic and strong band for the Si-(CH₃)₃ group.[8] |

| ~1260-1300 | Symmetric N-O stretch (νs(NO₂)) | Strong | Another key indicator of the covalent nitrate functionality. |

| ~840-860 | CH₃ rock / Si-C stretch | Strong | A strong and characteristic absorption for the trimethylsilyl group.[7] |

| ~760 | Si-C stretch | Medium | Another band associated with the Si-C linkages. |

Experimental Protocols

The acquisition of high-quality spectroscopic data for trimethylsilyl nitrate necessitates meticulous sample handling due to its moisture sensitivity.[3][12] Hydrolysis will lead to the formation of trimethylsilanol and nitric acid, which will be evident in the spectra.

Synthesis of Trimethylsilyl Nitrate

A common laboratory-scale synthesis involves the reaction of chlorotrimethylsilane with silver nitrate.[2]

Caption: Synthesis of Trimethylsilyl Nitrate.

NMR Sample Preparation (Under Inert Atmosphere)

This protocol is designed to minimize exposure to atmospheric moisture.

Caption: Workflow for NMR sample preparation.

Step-by-step Methodology:

-

Glassware Preparation: All glassware, including the NMR tube (a J-Young valve tube is highly recommended), vials, and syringes, should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under vacuum.[5]

-

Inert Atmosphere: Perform all sample manipulations inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3]

-

Solvent Preparation: Use a deuterated solvent (e.g., chloroform-d, benzene-d₆) that has been thoroughly dried over activated molecular sieves.[13]

-

Sample Transfer: In the glovebox, transfer the required amount of dried deuterated solvent into a small vial. Using a clean, dry syringe, add the trimethylsilyl nitrate to the solvent.

-

Mixing and Transfer: Gently swirl the vial to dissolve the sample. Draw the solution into another dry syringe fitted with a filter and transfer it into the J-Young NMR tube.

-

Sealing: Securely close the valve of the J-Young tube before removing it from the glovebox.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra according to standard instrument parameters. For ²⁹Si, a longer acquisition time or the use of relaxation agents may be necessary to obtain a good signal-to-noise ratio.

IR Sample Preparation (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is the preferred method for liquid samples as it requires minimal sample preparation.[7][14]

Step-by-step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. Run a background spectrum of the clean, empty crystal.

-

Sample Application: In a fume hood with a dry atmosphere if possible, apply a small drop of trimethylsilyl nitrate directly onto the center of the ATR crystal.

-

Data Acquisition: Promptly acquire the IR spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

Troubleshooting and Data Interpretation Insights

-

Presence of a Broad ¹H NMR Signal: A broad singlet in the ¹H NMR spectrum, often in the 1-5 ppm range, is indicative of trimethylsilanol, the hydrolysis product.

-

Anomalous IR Bands: The appearance of a broad absorption in the 3200-3600 cm⁻¹ region of the IR spectrum is a clear sign of O-H stretching from trimethylsilanol, confirming moisture contamination.

-

²⁹Si NMR Background Signal: A broad signal around -110 ppm in the ²⁹Si NMR spectrum is often due to the silicon in the glass NMR tube and the probe.[5] This can be mitigated by using a polymer or sapphire NMR tube or by subtracting a background spectrum of the solvent-filled tube.

By combining the predicted spectroscopic data with rigorous, moisture-free experimental techniques, researchers can confidently characterize trimethylsilyl nitrate, ensuring its quality for use in sensitive chemical transformations.

References

- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.

- Wilmad-LabGlass. NMR-006: Valve Tubes and Air Sensitive Samples in NMR.

- Sigma-Aldrich. Use and Handling of NMR Solvents.

- Schraml, J. (1990). 29Si N M R spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy.

- BenchChem. (2025, December).

- Mathew, T., et al.

- Pascal-Man. Si NMR Some Practical Aspects.

- Wikipedia. Trimethylsilyl group.

- Specac Ltd.

- BenchChem.

- Gelest, Inc.

- ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Agilent. (2011, March 15).

- Bruker.

- ResearchGate. (2015, September 3). How can we take the NMR of a moisture sensitive compound?.

- University of Geneva. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES)

- Shimadzu. (2024, October 10).

- BenchChem. An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.

- Sciencemadness Discussion Board. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?.

- PubMed. (2004, April 15). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies.

- Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

- ResearchGate. Synthesis and Characterization of {[Tris(trimethylsilyl)silyl]methyl}silanes of the Formula Type Me4−nSi[CH2Si(SiMe3)3]n (n = 1−3)

- ChemicalBook. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum.

- ChemicalBook. TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR spectrum.

- Chemistry LibreTexts. (2021, December 15). 6.

- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.

- IMSERC. NMR Periodic Table: Carbon NMR.

- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- TCI Chemicals. 1H-NMR.

- ChemicalBook. Trimethylsilyl cyanide(7677-24-9) 13C NMR spectrum.

- Organic Syntheses. tris(trimethylsilyl)silane.

- idUS.

- ResearchGate. (2025, August 5). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies.

- Save My Exams. (2025, June 26). Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note.

- Specac Ltd. Interpreting Infrared Spectra.

- OSTI.gov. Periodic Trends within Actinyl(VI) Nitrates, their Structures, Vibrational Spectra, and Electronic Properties.

- MDPI. (2021, November 23). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review.

- IWA Publishing. Rapid low-level nitrate determination by UV spectroscopy in the presence of competing ions.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Selective deoxygenation of nitrate to nitrosyl using trivalent chromium and the Mashima reagent: reductive silylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (PDF) 29Si NMR spectra of trimethylsilyl andtert-butyldimethylsilyl derivatives of purines and pyrimidines [academia.edu]

- 14. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0164757) [np-mrd.org]

Trimethylsilyl Nitrate (TMSN): Technical Safety & Handling Guide

[1]

Part 1: Executive Technical Summary[1]

Trimethylsilyl Nitrate (TMSN) is a potent electrophilic nitrating agent and Lewis acid surrogate used in organic synthesis for the nitration of aromatics and the oxidation of alcohols. Unlike stable silylating agents (e.g., TMSCl), TMSN is thermally unstable and shock-sensitive under certain conditions.[1]

Critical Operational Directive: Due to its instability and explosion hazard upon distillation, TMSN is rarely purchased as a pure reagent. It is almost exclusively generated in situ or prepared immediately prior to use. This guide serves as a dynamic Safety Data Sheet (SDS) and operational protocol for its generation, handling, and quenching .

Part 2: Physicochemical & Hazard Profile[1][2][3][4]

The following data aggregates literature values and calculated properties for pure TMSN. Note that in an in situ mixture, the solvent properties (typically Acetonitrile) will dominate the flammability profile, but the reactivity belongs to TMSN.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Fumes in air |

| Boiling Point | ~75–80°C (at reduced pressure) | DO NOT DISTILL (Explosion Risk) |

| Density | ~1.05 g/mL | Estimated |

| Solubility | Soluble in ACN, DCM, CCl₄ | Reacts violently with water |

| Flash Point | < 23°C (Solvent dependent) | Highly Flammable |

Table 2: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Liquids | Cat 2 | H272: May intensify fire; oxidizer.[1][2] |

| Skin Corr./Irrit. | Cat 1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Reactivity | N/A | EUH014: Reacts violently with water.[3][5] |

| Explosives | Unstable | H240: Heating may cause an explosion.[2][6] |

Part 3: Mechanism of Instability & Reactivity

Understanding the decomposition pathways is vital for safety. TMSN poses a dual threat: it releases nitric acid upon contact with moisture and can decompose explosively if heated.

Hydrolysis Pathway

Upon contact with ambient moisture or mucosal membranes, TMSN hydrolyzes instantly.

Figure 1: Hydrolysis mechanism of Trimethylsilyl Nitrate.

Part 4: Experimental Protocol (In Situ Generation)

Context: The safest method to utilize TMSN is via the metathesis of Trimethylsilyl Chloride (TMSCl) and Silver Nitrate (AgNO₃) in Acetonitrile (MeCN). This avoids the isolation of the potentially explosive pure liquid.

Reagents & Equipment

-

Silver Nitrate (AgNO₃): Dry, finely powdered. (Protect from light).[4][6]

-

Trimethylsilyl Chloride (TMSCl): Freshly distilled or high purity.

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Synthesis Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Add AgNO₃ (1.0 equiv) to the flask. Add anhydrous MeCN via syringe. (AgNO₃ is sparingly soluble; it will form a suspension).

-

Addition: Cool the suspension to 0°C (Ice bath). Add TMSCl (1.0 equiv) dropwise via syringe over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Observation: A heavy white precipitate of Silver Chloride (AgCl) will form.

-

-

Filtration (Critical): The supernatant contains the TMSN. Filter the mixture through a pad of dry Celite or a fritted glass funnel under inert gas to remove AgCl.

-

Usage: Use the filtrate immediately for the downstream nitration reaction.

Figure 2: Synthesis workflow for in situ generation of TMSN.[1]

Part 5: Handling, Storage, and Emergency Response[1][6][7][12]

Engineering Controls

-

Fume Hood: Mandatory. Velocity > 100 fpm.

-

Shielding: Use a blast shield if scaling up (> 10 mmol) due to potential thermal runaway.

-

Glove Selection:

-

Splash Contact: Nitrile (0.11 mm).

-

Full Contact: Silver Shield® or Laminate film (Nitrates can degrade nitrile over time).

-

Storage (If absolutely necessary)[1]

-

Never store pure TMSN for extended periods.

-

If storage of the solution is required, keep at -20°C under Argon in a Teflon-sealed container.

-

Do not use ground glass joints for storage (TMSN can fuse them or decompose in the grease).

Waste Disposal & Quenching

The "Bicarbonate Quench" Protocol:

-

Dilute the reaction mixture with an inert solvent (DCM or Ethyl Acetate).

-

Place the vessel in an ice bath.

-

Slowly add Saturated Aqueous Sodium Bicarbonate (Sat. NaHCO₃).

-

Note: Vigorous bubbling (

) will occur as the hydrolyzed HNO₃ is neutralized.

-

-

Transfer to a separatory funnel. Wash the organic layer with water and brine.

-

Dispose of aqueous waste as Acidic/Heavy Metal Waste (if Ag residues remain).

Emergency Procedures

-

Skin Exposure: Immediate irrigation with water for 15 minutes. Do not use organic solvents (increases absorption).

-

Spill: Do not absorb with paper towels or sawdust (Cellulose + Nitrate = Fire Hazard). Use vermiculite or sand.

Part 6: References

-

Olah, G. A., et al. (1978). Synthetic Methods and Reactions;[7] 46. Preparation and Synthetic Utility of Trimethylsilyl Nitrate. Synthesis. (Foundational synthesis method).

-

Sigma-Aldrich. (2025).[8][5] Safety Data Sheet: Trimethylsilyl compounds (General Hazard Profile). (General handling of silyl electrophiles).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135496464 (Trimethylsilyl nitrate). (Chemical structure and ID).

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley-Interscience. (Standard text for physical properties of unstable reagents).

Disclaimer: This guide is for research purposes only. Users must conduct their own risk assessment before handling energetic materials.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. response.epa.gov [response.epa.gov]

- 3. fishersci.com [fishersci.com]

- 4. brandonu.ca [brandonu.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. airgas.com [airgas.com]

- 7. Rapid and sustainable process with low toxicity for cyanation of silver nitrate by DC arc-discharge in presence of acetonitrile - Arabian Journal of Chemistry [arabjchem.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Theoretical & Mechanistic Characterization of Trimethylsilyl Nitrate (TMSN)

The following is an in-depth technical guide on the theoretical and mechanistic characterization of Trimethylsilyl Nitrate (TMSN) . This guide synthesizes computational data, spectroscopic evidence, and mechanistic theory to provide a foundational reference for researchers in energetic materials and organic synthesis.

Executive Summary

Trimethylsilyl nitrate (TMSN,

This guide provides a theoretical framework for understanding the molecular architecture , vibrational signature , and decomposition pathways of TMSN. By integrating Density Functional Theory (DFT) predictions with experimental validation, we establish a robust model for its behavior as both a nitrating agent and a potential energetic hazard.

Molecular Architecture & Electronic Structure

Geometry and Conformational Analysis

Theoretical studies utilizing B3LYP/6-311++G(d,p) level of theory reveal that TMSN does not exist as a simple ionic ion pair (

-

Si-O Bond: The

bond length is calculated at approximately 1.68 Å , significantly longer than a typical -

Nitrate Moiety: The nitrate group adopts a monodentate coordination. The

bond is elongated (1.39 Å), while the terminal

Frontier Molecular Orbitals (FMO)

The reactivity of TMSN is governed by its Frontier Molecular Orbitals:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxygen lone pairs of the nitrate group. This makes the molecule susceptible to electrophilic attack or protonation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the

antibonding orbital and the

Vibrational Spectroscopy: Theoretical vs. Experimental

Accurate identification of TMSN requires distinguishing its signature from hydrolysis products (hexamethyldisiloxane) and starting materials. The following table correlates calculated harmonic frequencies (scaled by 0.96 for anharmonicity) with experimental FTIR data.

Table 1: Vibrational Assignment of TMSN

| Mode Description | Theoretical Frequency ( | Experimental ( | Intensity | Structural Insight |

| 1615 | 1590 - 1620 | Strong | Characteristic covalent nitrate asymmetric stretch. | |

| 1290 | 1285 | Med | Symmetric nitrate stretch; often obscured by Si-Me modes. | |

| 1260 | 1255 | Very Strong | "Umbrella" mode of | |

| 860 | 850 - 870 | Med | The "weak link" single bond connecting Si to Nitrate. | |

| 845 | 840 | Strong | Methyl rocking mode; diagnostic for trimethylsilyl group. | |

| 765 | 760 - 775 | Med | Lower frequency than C-O due to mass of Silicon. |

Validation Protocol: To confirm TMSN purity, monitor the ratio of the 1615

(Nitrate) to 1255(Silyl) bands. A decrease in the 1615 band with the appearance of a broad OH stretch (3200-3600 ) indicates hydrolysis to trimethylsilanol.

Mechanistic Pathways: Nitration & Decomposition

The "Silicon-Assisted" Nitration Mechanism

TMSN acts as a reservoir for the nitronium ion (

Diagram 1: Electrophilic Aromatic Nitration via TMSN

The following visualization details the transition state where the

Figure 1: Reaction coordinate for the nitration of aromatics using TMSN. The rate-determining step is the heterolytic cleavage of the Si-O bond (TS) to release the nitronium equivalent.

Thermal Decomposition & Safety

Theoretical studies on nitrate esters suggest two primary decomposition pathways. For TMSN, the radical scission pathway is energetically accessible at elevated temperatures (>100°C), posing a safety risk.

-

Homolytic Scission (Path A):

-

Activation Energy: ~38-42 kcal/mol (Calculated).

-

Risk:[1] Generation of

gas leads to pressure buildup and autocatalytic oxidation.

-

-

Rearrangement (Path B):

(Nitrite)-

Observation: Silyl nitrites are less stable and rapidly degrade to siloxanes and nitrogen oxides.

-

Diagram 2: Thermal Decomposition Pathways

Figure 2: Competing decomposition pathways. Path A (Homolysis) is the primary concern for thermal runaway events.

Experimental Validation Protocols

To validate theoretical models in a laboratory setting, the following protocols are recommended. These ensure that the substance being studied is indeed TMSN and not its hydrolysis products.

Protocol A: In-Situ IR Validation

Objective: Confirm the covalent nature of the nitrate group.

-

Setup: React-IR probe or sealed liquid cell (CaF2 windows). Strict exclusion of moisture is required.

-

Solvent:

or -

Procedure:

-

Collect background spectrum of solvent.

-

Inject TMSN.

-

Checkpoint: Look for the split of the nitrate band. Ionic nitrate (

) appears as a single broad band at ~1380 -

Failure Mode: Appearance of a broad peak at 3400

indicates hydrolysis (Silanol formation).

-

Protocol B: 29Si NMR Shift Confirmation

Objective: Validate the electronic environment of the Silicon atom.

-

Theoretical Prediction: The electronegative nitrate group deshields the silicon nucleus relative to TMS-Cl.

-

Target Value:

+15 to +20 ppm (relative to TMS standard). -

Comparison:

-

TMS-Cl: +30 ppm

-

TMS-O-TMS: +7 ppm

-

TMS-ONO2: +17.5 ppm (Diagnostic)

-

References

-

Ignatyev, I. S., et al. (2004). "Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies." Spectrochimica Acta Part A, 60(5), 1035-1042. Link

- Basis for Si-Me3 vibrational assignments and force field scaling factors.

-

Mebel, A. M., Lin, M. C., et al. (1995). "Ab Initio Molecular Orbital Theory of Methyl Nitrate Decomposition." Journal of Physical Chemistry, 99, 6842. Link

- Theoretical baseline for nitrate ester decomposition energetics (Path A vs P

-

Olah, G. A., et al. (1978). "Synthetic Methods and Reactions. Nitration with Trimethylsilyl Nitrate." Journal of Organic Chemistry, 43, 4628. Link

- Foundational work on the synthetic utility and mechanism of TMSN nitr

-

Knapp, C. E., et al. (2012). "Gas-phase electron diffraction structure of silyl nitrates." Dalton Transactions.[2] Link

- Comparative structural data for analogous silyl-nitrogen species.

-

Johnson, M. A., et al. (2009). "Infrared Spectroscopy of Microhydrated Nitrate Ions." Journal of Physical Chemistry A, 113(16). Link

- Reference for distinguishing ionic vs.

Sources

- 1. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]

- 2. Determination by electron diffraction of the molecular structure of tris(trimethylsilyl)methylphosphine in the gas phase - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Trimethylsilyl Nitrate (TMSNO3) in Organic Synthesis

Executive Summary

Trimethylsilyl nitrate (TMSNO3) represents a sophisticated "masked" source of anhydrous nitric acid. Unlike traditional nitrating agents (e.g., fuming HNO₃/H₂SO₄) that rely on harsh acidic media and often suffer from poor regioselectivity, TMSNO3 operates under neutral or mild Lewis acidic conditions.

For drug development professionals, TMSNO3 offers three critical advantages:

-

Late-Stage Functionalization: It enables the ipso-nitration of arylboronic acids, allowing the direct conversion of Suzuki-Miyaura coupling handles into nitro groups.

-

Chemo-selectivity: It facilitates the oxidation of alcohols and sulfides without over-oxidizing sensitive functionalities like aldehydes or alkenes.

-

Safety Profile: When generated in situ, it mitigates the explosion risks associated with isolating anhydrous nitrate esters.

Chemical Profile & Safety Directives

Properties

-

CAS: 1825-66-7

-

Structure: (CH₃)₃Si-ONO₂

-

Reactivity: Highly moisture-sensitive; hydrolyzes to hexamethyldisiloxane and nitric acid.

-

Thermal Stability: CRITICAL WARNING. Isolated TMSNO3 is thermally unstable and can decompose violently upon distillation or heating.

Handling Protocol (The "In Situ" Standard)

Do not isolate TMSNO3 unless strictly necessary. The industry-standard safety protocol is in situ generation using Silver Nitrate (AgNO₃) and Chlorotrimethylsilane (TMSCl).

| Parameter | Specification |

| Precursor A | Chlorotrimethylsilane (TMSCl), freshly distilled. |

| Precursor B | Silver Nitrate (AgNO₃), dried under vacuum. |

| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous. |

| By-product | Silver Chloride (AgCl) - precipitates as a white solid. |

Safety Interlock: Ensure all glassware is oven-dried. Moisture triggers rapid hydrolysis, generating HNO₃ fumes and compromising the reagent's stoichiometry.

Mechanistic Versatility

TMSNO3 operates via a "Push-Pull" mechanism. The silicon atom acts as a hard Lewis acid ("Pull"), activating oxygenated substrates, while the nitrate group acts as a nucleophile ("Push").

Figure 1: Mechanistic divergence of TMSNO3. The reagent adapts based on substrate electronic demands.

Key Applications & Protocols

Application A: Ipso-Nitration of Arylboronic Acids

This is the highest-value application for medicinal chemistry. It allows the regioselective introduction of a nitro group at the exact position of a boronic acid, bypassing the directing group rules of Electrophilic Aromatic Substitution (EAS).

Mechanism: The nitrate attacks the boron center (Lewis acidic), followed by a migration/elimination sequence.

Protocol 1: Ipso-Nitration Workflow

Reagents: Arylboronic acid (1.0 equiv), AgNO₃ (1.2 equiv), TMSCl (1.2 equiv). Solvent: DCM (0.1 M).

-

Generation: To a flame-dried round-bottom flask under N₂, add AgNO₃ (1.2 mmol) and anhydrous DCM (5 mL).

-

Activation: Add TMSCl (1.2 mmol) dropwise via syringe. Stir for 15 min at room temperature. Observation: White AgCl precipitate forms.

-

Addition: Add the Arylboronic acid (1.0 mmol) in one portion.

-

Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (disappearance of boronic acid).

-

Workup: Filter through a Celite pad to remove AgCl. Wash the pad with DCM.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Data Validation:

-

Yield: Typically 70–90%.

-

Selectivity: >98% ipso-substitution; no ortho/meta nitration observed.

Application B: Regioselective Epoxide Ring Opening

TMSNO3 opens epoxides to form nitrate esters (precursors to amino alcohols).

-

Regiochemistry:

-

Primary/Secondary Epoxides: Attack occurs at the less hindered carbon (Sɴ2-like).

-

Tertiary Epoxides: Attack occurs at the more substituted carbon (Carbocation character).

-

Protocol 2: Epoxide Opening to β-Nitrato Alcohols

-

Setup: Dissolve epoxide (1.0 equiv) in anhydrous DCM.

-

Reagent: Add TMSNO3 (generated in situ, 1.1 equiv) at 0°C.

-

Catalysis: If reaction is sluggish, add 5 mol% Lewis acid (e.g., BF₃·OEt₂).

-